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Compound of Interest

Compound Name: Bocidelpar

Cat. No.: B10830031

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Bocidelpar, a novel
peroxisome proliferator-activated receptor delta (PPARJ) agonist, against other notable PPARS
agonists: GW501516 (Cardarine), MBX-8025 (Seladelpar), and Elafibranor. The information is
compiled from publicly available clinical trial data and preclinical studies to assist in the
objective evaluation of these compounds.

Comparative Safety Profile of PPARO Agonists

The following table summarizes the key safety findings for Bocidelpar and other selected
PPARS agonists.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10830031?utm_src=pdf-interest
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Developer

Indication(s)

Key
Adverse
Safety/Toler Developmen
N Events of
ability t Status
. Note
Findings

_ Mitobridge
Bocidelpar

(Astellas
(ASP0367)

Pharma)

Primary
Mitochondrial
Myopathy,
Duchenne
Muscular

Dystrophy

Phase 1
studies in
healthy adults
and
individuals
with renal or
hepatic
impairment
showed it to
be well-
tolerated.[1]
[2] All

treatment- _
Mild to
emergent
moderate, not
adverse o
specified in Phase 2/3
events were o .
] detail in trials
mild to . _
publicly ongoing.[4]
moderate and )
available

data.[1][2]

not
considered
drug-related.
[1][3] No
clinically
significant
changes in
laboratory or
electrocardio
graphic
evaluations
were

observed.[1]

[3]

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12315851/
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298414/
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298414/
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12315851/
https://horizonscandb.pcori.org/report/topics/840
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Development

was

Carcinogenici

) ty in animal
abandoned in )
models (liver,
2007 due to ]
thyroid,
safety
tongue,
concerns.[5]
. . ) stomach, ) ]
GlaxoSmithKl  Metabolic Animal Discontinued
: : . testes).[6] o
GW501516 ine & Ligand and studies ] in clinical
] ] ] Potential for
(Cardarine) Pharmaceutic  Cardiovascul revealed ] development.
] ) liver stress,
als ar Diseases rapid ) [5]
cardiovascula
development
r
of cancerous o
] complications
tumors in
] , and
multiple
51761 hormone
organs.
9 disruption.[7]
[7]
MBX-8025 CymaBay Primary An early Asymptomati Approved for
(Seladelpar) Therapeutics Biliary Phase 2 trial CALT medical use.
Cholangitis was elevations at
(PBC), terminated higher doses.
Nonalcoholic due to fully [8] Most
Steatohepatiti  reversible, frequent
s (NASH) asymptomatic  adverse
grade 3 events at
alanine approved

aminotransfer

doses include

ase (ALT) pruritus,
increases (5 nausea,
to 20 times diarrhea,
the upper dyspepsia,
limit of muscle
normal).[8][9] spasms, and
Subsequent myalgia.[8]
long-term
studies with
lower doses
showed a

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://en.wikipedia.org/wiki/GW501516
https://en.wikipedia.org/wiki/GW501516
https://healthymale.org.au/health-article/cardarine-or-gw1516-what-you-need-to-know
https://www.droracle.ai/articles/177130/what-are-the-pros-and-cons-of-using-cardarine
https://healthymale.org.au/health-article/cardarine-or-gw1516-what-you-need-to-know
https://www.droracle.ai/articles/177130/what-are-the-pros-and-cons-of-using-cardarine
https://en.wikipedia.org/wiki/GW501516
https://pubmed.ncbi.nlm.nih.gov/28818518/
https://www.researchgate.net/publication/319126906_Seladelpar_MBX-8025_a_selective_PPAR-d_agonist_in_patients_with_primary_biliary_cholangitis_with_an_inadequate_response_to_ursodeoxycholic_acid_a_double-blind_randomised_placebo-controlled_phase_2_pro
https://pubmed.ncbi.nlm.nih.gov/28818518/
https://pubmed.ncbi.nlm.nih.gov/28818518/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

favorable
safety profile
with no
serious
treatment-
related
adverse

events.[10]

[11] Approved
by the FDA
for PBC in
2024.[12]
Elafibranor GENFIT/ Primary Generally Most Approved for
Ipsen Biliary well-tolerated  common medical use.
Cholangitis in Phase 3 adverse
(PBC), trials.[13][14] events (>10%
Primary [15] Similar and more
Sclerosing rates of frequent than
Cholangitis adverse placebo)
(PSC) events, include
treatment- abdominal
related pain,
adverse diarrhea,
events, and nausea, and
serious vomiting.[13]
adverse [14][15][16]
events [17]
between Uncommon
elafibranor but potentially
and placebo severe
groups.[13] adverse
[14] events
include
myopathy,
rhabdomyoly
sis, bone

fractures, and

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10344437/
https://www.researchgate.net/publication/375088696_Open-label_clinical_trial_extension_Two-year_safety_and_efficacy_results_of_seladelpar_in_patients_with_primary_biliary_cholangitis
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=11137
https://www.ipsen.com/websites/ipsen_com_v2/wp-content/uploads/sites/2/2023/11/14004116/Ipsen-PR_ELATIVE-AASLD_13112023.pdf
https://financialpost.com/globe-newswire/results-from-ipsens-elative-pivotal-phase-iii-trial-of-elafibranor-in-pbc-presented-as-late-breaking-data-at-aasld-congress-and-published-in-new-england-journal-of-medicine
https://pubmed.ncbi.nlm.nih.gov/37962077/
https://www.ipsen.com/websites/ipsen_com_v2/wp-content/uploads/sites/2/2023/11/14004116/Ipsen-PR_ELATIVE-AASLD_13112023.pdf
https://financialpost.com/globe-newswire/results-from-ipsens-elative-pivotal-phase-iii-trial-of-elafibranor-in-pbc-presented-as-late-breaking-data-at-aasld-congress-and-published-in-new-england-journal-of-medicine
https://www.ipsen.com/websites/ipsen_com_v2/wp-content/uploads/sites/2/2023/11/14004116/Ipsen-PR_ELATIVE-AASLD_13112023.pdf
https://financialpost.com/globe-newswire/results-from-ipsens-elative-pivotal-phase-iii-trial-of-elafibranor-in-pbc-presented-as-late-breaking-data-at-aasld-congress-and-published-in-new-england-journal-of-medicine
https://pubmed.ncbi.nlm.nih.gov/37962077/
https://www.ipsen.com/press-release/iqirvo-elafibranor-data-shows-efficacy-and-safety-for-up-to-3-years-in-patients-with-pbc-with-improvements-in-fatigue-and-pruritus-2982128/
https://www.ncbi.nlm.nih.gov/books/NBK605979/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

hypersensitivi
ty reactions.
[17]

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are extensive and proprietary.
However, the general methodologies for safety assessment in these studies are outlined below.

Clinical Safety and Tolerability Assessment
Phase 1 Studies (Bocidelpar):

» Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose
studies in healthy adult participants.[1][3]

o Safety Assessments: Continuous monitoring of adverse events (AES), vital signs, laboratory
tests (hematology, biochemistry, urinalysis), and 12-lead electrocardiograms (ECGs).[3]

o Pharmacokinetic Analysis: Serial blood and urine sampling to determine absorption,
distribution, metabolism, and excretion of the drug.[2]

Phase 2 and 3 Studies (MBX-8025, Elafibranor):

o Design: Multicenter, randomized, double-blind, placebo-controlled trials in patient
populations with the target disease.[8][13][15]

» Primary Endpoints: Often a composite of biochemical responses relevant to the disease
(e.g., alkaline phosphatase levels in PBC).[10][18]

o Safety Monitoring: Rigorous collection of all adverse events, with particular attention to pre-
specified adverse events of special interest (AESIs). Regular laboratory monitoring, including
liver function tests (ALT, AST, bilirubin), renal function tests, and creatine phosphokinase
(CPK) levels.[17][19]

Preclinical Toxicology (GW501516)
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e Carcinogenicity Studies: Long-term (e.g., 104-week) studies in rodent models (rats and
mice) with daily administration of the compound at various dose levels.[20] Histopathological
examination of all major organs and tissues is performed to identify neoplastic and non-
neoplastic lesions.

Signaling Pathway and Experimental Workflow
PPAROJ Signaling Pathway

The diagram below illustrates the general signaling pathway of PPAR® agonists. Upon binding
to the PPAROS receptor, these agonists form a heterodimer with the Retinoid X Receptor (RXR).
This complex then binds to Peroxisome Proliferator Response Elements (PPRES) in the
promoter regions of target genes, leading to the transcription of genes involved in fatty acid
metabolism, mitochondrial biogenesis, and inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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